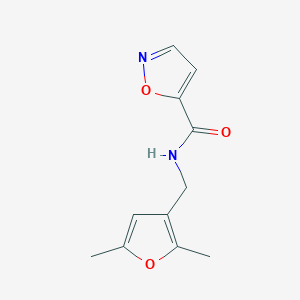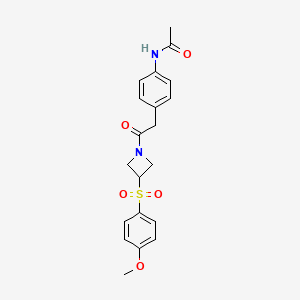
N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been proposed that this compound may modulate the expression of certain genes involved in cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines in vitro. However, the effects of this compound on normal cells and tissues have not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide in lab experiments is its potential as a selective anticancer agent. Additionally, this compound has been shown to have low toxicity in animal studies. However, the limitations of this compound include its limited solubility in water and its potential to undergo metabolic transformation in vivo.
Orientations Futures
Future research on N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide could focus on elucidating its mechanism of action and identifying potential molecular targets. Additionally, further studies could investigate the effects of this compound on normal cells and tissues. Other future directions could include the development of more efficient synthesis methods and the optimization of its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 5,6,7,8-tetrahydroquinolin-4-ol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with N-(2-hydroxyethyl)acetamide to yield the final compound.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-9-11(5-6-14(13)19)21-17(22)10-23-16-7-8-20-15-4-2-1-3-12(15)16/h5-9H,1-4,10H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISILRQGOKLIAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-fluoro-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2391087.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2391092.png)
![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)
![Methyl 4-methoxy-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2391099.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)

![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)
![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2391106.png)